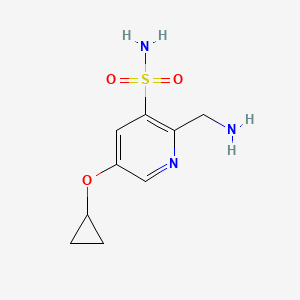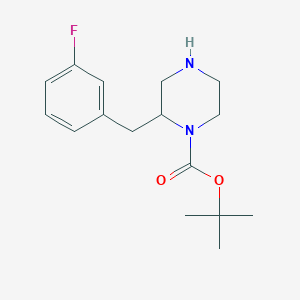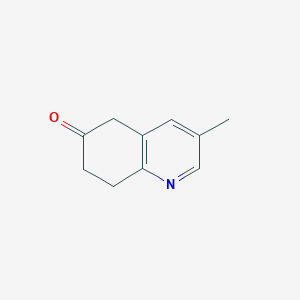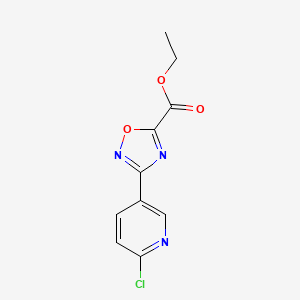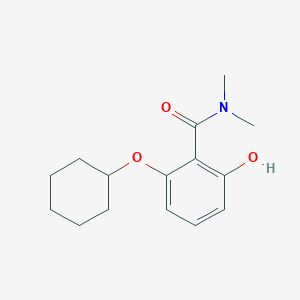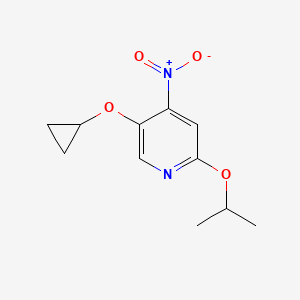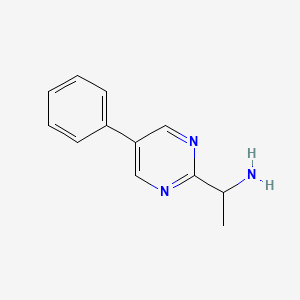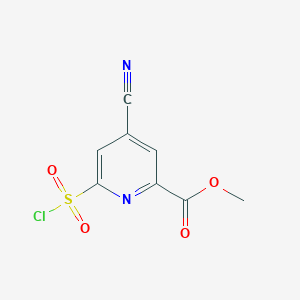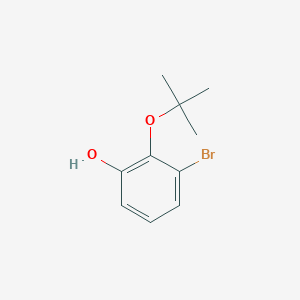
3-Bromo-2-(tert-butoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(tert-butoxy)phenol is an organic compound characterized by the presence of a bromine atom, a tert-butoxy group, and a phenolic hydroxyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(tert-butoxy)phenol typically involves the bromination of 2-(tert-butoxy)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity and selectivity of the bromination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-(tert-butoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxide salts in polar solvents.
Oxidation Reactions: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction Reactions: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Formation of substituted phenols, thiophenols, or alkoxyphenols.
Oxidation Reactions: Formation of quinones or other oxidized phenolic compounds.
Reduction Reactions: Formation of dehalogenated phenols.
Aplicaciones Científicas De Investigación
3-Bromo-2-(tert-butoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(tert-butoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can undergo substitution reactions, leading to the formation of bioactive derivatives. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.
Comparación Con Compuestos Similares
3-Bromo-2-methoxyphenol: Similar structure but with a methoxy group instead of a tert-butoxy group.
2-Bromo-4-(tert-butoxy)phenol: Similar structure but with the bromine atom at a different position.
3-Chloro-2-(tert-butoxy)phenol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 3-Bromo-2-(tert-butoxy)phenol is unique due to the combination of the bromine atom and the tert-butoxy group, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C10H13BrO2 |
|---|---|
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
3-bromo-2-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,3)13-9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3 |
Clave InChI |
NFVUIGHXBLKZPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


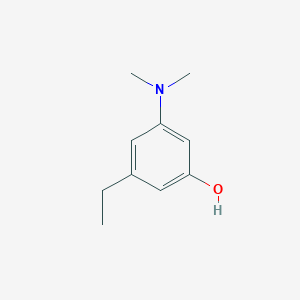
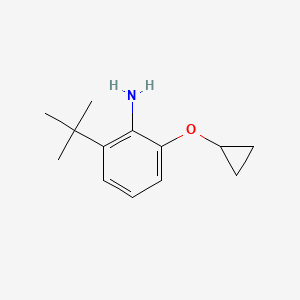

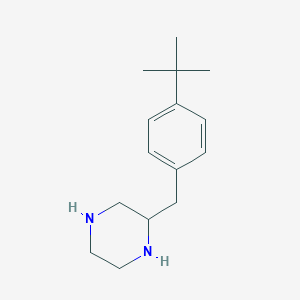
![2-[6-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847086.png)
